molecular formula C6H6O3Ti B12284568 [1,2-Benzenediolato(2)-O,O']oxotitanium CAS No. 93459-84-8

[1,2-Benzenediolato(2)-O,O']oxotitanium

Cat. No.: B12284568
CAS No.: 93459-84-8
M. Wt: 173.98 g/mol
InChI Key: KNSPECAPESFHOZ-UHFFFAOYSA-N
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Description

[1,2-Benzenediolato(2)-O,O’]oxotitanium is a titanium-based compound known for its catalytic properties. It is often used in various organic reactions due to its ability to facilitate the formation of carbon-carbon bonds. The compound is characterized by the presence of a titanium atom coordinated with a 1,2-benzenediolate ligand and an oxo group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2-Benzenediolato(2)-O,O’]oxotitanium typically involves the reaction of titanium tetrachloride with catechol (1,2-benzenediol) in the presence of a base. The reaction proceeds as follows:

    Reactants: Titanium tetrachloride (TiCl4) and catechol (C6H4(OH)2).

    Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. A base such as triethylamine (Et3N) is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The titanium tetrachloride is added dropwise to a solution of catechol and the base in an appropriate solvent, such as dichloromethane. The mixture is stirred at room temperature until the reaction is complete, typically indicated by a change in color.

Industrial Production Methods

Industrial production of [1,2-Benzenediolato(2)-O,O’]oxotitanium follows similar synthetic routes but on a larger scale. The process involves:

    Scaling Up: Using larger quantities of reactants and solvents.

    Optimization: Optimizing reaction conditions to maximize yield and purity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[1,2-Benzenediolato(2)-O,O’]oxotitanium is known to undergo various types of reactions, including:

    Catalytic Reactions: It acts as a catalyst in Michael reactions and aldol-type reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, although it is more commonly used as a catalyst.

Common Reagents and Conditions

Major Products

    Michael Adducts: Formed from the reaction of ketene silyl acetals with α,β-unsaturated ketones.

    β-Hydroxy Carboxylic Esters: Produced from the aldol reaction of ketene silyl acetals with aldehydes.

Scientific Research Applications

[1,2-Benzenediolato(2)-O,O’]oxotitanium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which [1,2-Benzenediolato(2)-O,O’]oxotitanium exerts its catalytic effects involves the activation of reactants through coordination to the titanium center. This coordination facilitates the formation of transition states that lower the activation energy of the reaction, thereby increasing the reaction rate. The molecular targets and pathways involved include:

    Coordination to Carbonyl Groups: Activating them for nucleophilic attack.

    Stabilization of Transition States: Through interactions with the titanium center.

Comparison with Similar Compounds

Similar Compounds

    Titanium Tetrachloride (TiCl4): A common titanium compound used in various chemical reactions.

    Titanium Isopropoxide (Ti(OiPr)4): Another titanium-based catalyst used in organic synthesis.

Uniqueness

[1,2-Benzenediolato(2)-O,O’]oxotitanium is unique due to its specific coordination environment, which provides distinct catalytic properties. Unlike titanium tetrachloride and titanium isopropoxide, it offers enhanced chemoselectivity and efficiency in certain reactions, such as the Michael and aldol reactions .

Properties

CAS No.

93459-84-8

Molecular Formula

C6H6O3Ti

Molecular Weight

173.98 g/mol

IUPAC Name

benzene-1,2-diol;oxotitanium

InChI

InChI=1S/C6H6O2.O.Ti/c7-5-3-1-2-4-6(5)8;;/h1-4,7-8H;;

InChI Key

KNSPECAPESFHOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)O.O=[Ti]

Origin of Product

United States

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